3-[(1-Naphthyloxy)methyl]phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Naphthyloxy)methyl]phenylboronic acid is an organic compound with the molecular formula C17H15BO3. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications . This compound is particularly interesting due to its unique structure, which includes a naphthyl group linked to a phenylboronic acid moiety through a methylene bridge.
Preparation Methods
The synthesis of 3-[(1-Naphthyloxy)methyl]phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-naphthol and 3-bromomethylphenylboronic acid.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-[(1-Naphthyloxy)methyl]phenylboronic acid undergoes various types of chemical reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation: It can be oxidized to form corresponding phenols or quinones under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, phenols, and substituted boronic acids .
Scientific Research Applications
3-[(1-Naphthyloxy)methyl]phenylboronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-[(1-Naphthyloxy)methyl]phenylboronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols, leading to changes in the compound’s chemical and physical properties . The molecular targets and pathways involved include carbohydrate-binding proteins and enzymes that interact with boronic acids.
Comparison with Similar Compounds
3-[(1-Naphthyloxy)methyl]phenylboronic acid can be compared with other similar compounds such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the naphthyl group and has simpler applications in organic synthesis.
3-Methoxyphenylboronic acid: This compound has a methoxy group instead of a naphthyloxy group, leading to different reactivity and applications.
4-Amino-3-nitrophenylboronic acid: This compound contains amino and nitro groups, which impart unique electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its ability to combine the properties of both naphthyl and boronic acid moieties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3-(naphthalen-1-yloxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)15-8-3-5-13(11-15)12-21-17-10-4-7-14-6-1-2-9-16(14)17/h1-11,19-20H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVPZHOJJDYHHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=CC3=CC=CC=C32)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675325 |
Source
|
Record name | (3-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-91-0 |
Source
|
Record name | (3-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1218790-91-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.